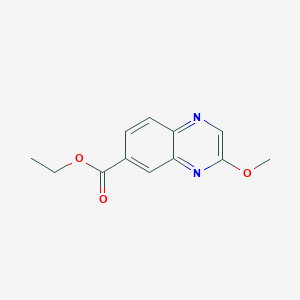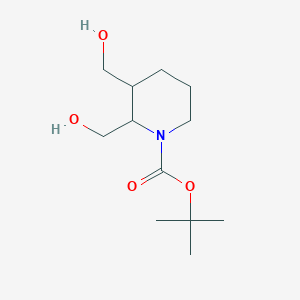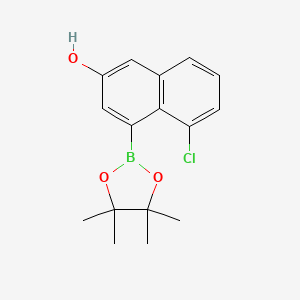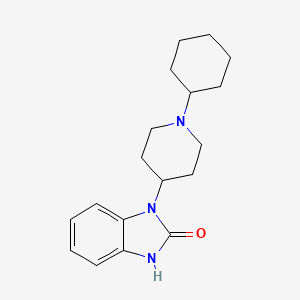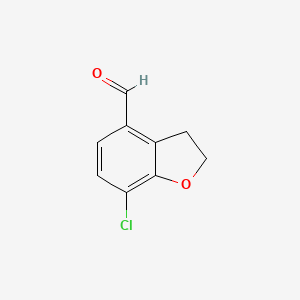
7-Chloro-2,3-dihydrobenzofuran-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings This particular compound is characterized by the presence of a chlorine atom at the 7th position and an aldehyde group at the 4th position on the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzofuran derivative . The reaction typically requires refluxing the mixture in ethanol for several hours, followed by acidification to obtain the product.
Industrial Production Methods
Industrial production of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-chloro-2,3-dihydro-4-Benzofurancarboxylic acid.
Reduction: 7-chloro-2,3-dihydro-4-Benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学的研究の応用
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the benzofuran ring system may interact with biological membranes and receptors, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 7-chloro-2,3-dihydro-5-Benzofurancarboxaldehyde
- 7-chloro-2,3-dihydro-6-Benzofurancarboxaldehyde
- 7-chloro-2,3-dihydro-3-Benzofurancarboxaldehyde
Uniqueness
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific position of the chlorine atom and the aldehyde group on the benzofuran ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2,5H,3-4H2 |
InChIキー |
BNPKLFRYORVSER-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CC(=C21)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



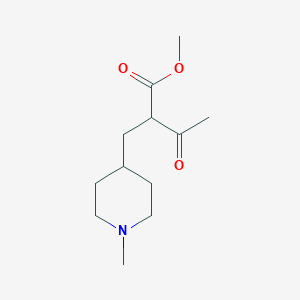

![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
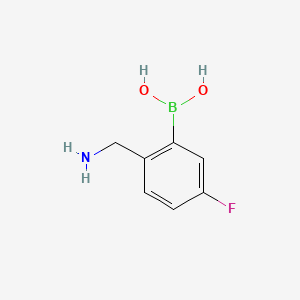

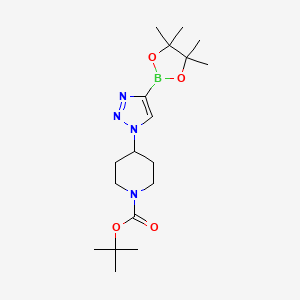
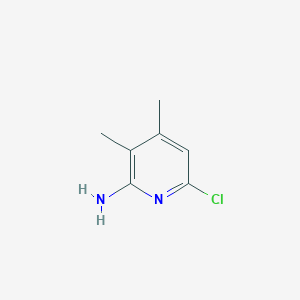
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
